molecular formula C12H20Cl2O2 B2853130 Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate CAS No. 521061-73-4

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate

Cat. No. B2853130
M. Wt: 267.19
InChI Key: BBYIHFRKRAXTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate is a chemical compound that is widely used in scientific research. It is a versatile compound that has various applications in different fields of science.

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate plays a role in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through acylation processes. This demonstrates its utility in creating fluorinated compounds, which are valuable in various chemical and pharmaceutical applications. The fluoroalkyl pyrazole-4-carboxylic acids, obtained through reactions involving tert-butyl esters, showcase the compound's versatility in contributing to the development of complex organic molecules on a multigram scale (Iminov et al., 2015).

Asymmetric Synthesis

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate also finds application in asymmetric synthesis. For instance, it serves as a precursor in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process allows for the preparation of enantioenriched tert-butyl 3,3-diarylpropanoates, highlighting the compound's role in facilitating the synthesis of stereochemically complex organic molecules with high enantioselectivity (Paquin et al., 2005).

Catalytic Reactions

The utility of tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate extends to catalytic reactions as well. It is instrumental in reactions involving tert-butyl (E)-4,4-diethoxy-2-p-tolylsulfinylbut-2-enoate and various nitrile oxides, leading to the formation of isoxazoles and isoxazolines. These reactions underscore the compound's effectiveness in facilitating diverse catalytic processes that enhance the reactivity of double bonds, particularly in the presence of sulfinyl groups, which significantly increase the double bond's reactivity as a dipolarophile (Ruano et al., 1999).

High Energy Density Material Synthesis

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate is also employed in the synthesis of high energy density materials. A notable example is the preparation of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, which illustrates the compound's potential in creating materials with significant energy content. This application is particularly relevant in areas requiring materials that store and release energy efficiently (Kalaivani et al., 2012).

properties

IUPAC Name

tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O2/c1-11(2,3)8(7-9(13)14)10(15)16-12(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIHFRKRAXTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=C(Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate

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